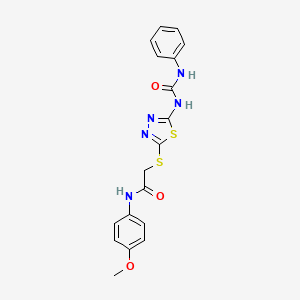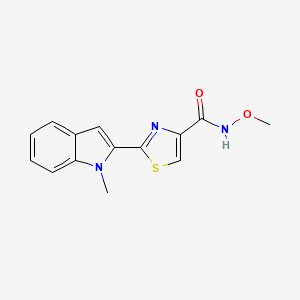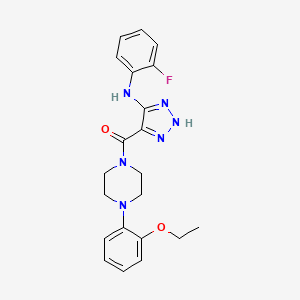![molecular formula C18H23N5O B2431832 2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2415554-77-5](/img/structure/B2431832.png)
2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a methoxy group, which is further connected to a piperidine ring The piperidine ring is substituted with a 4-methylpyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps:
Formation of the 4-methylpyrazole moiety: This can be achieved by reacting 4-methylpyrazole with an appropriate alkylating agent under basic conditions.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized through a series of reactions starting from a suitable precursor, such as a piperidine derivative.
Coupling of the pyrazole and piperidine moieties: This step involves the reaction of the 4-methylpyrazole derivative with the piperidine intermediate under suitable conditions, often using a coupling reagent.
Formation of the pyridine ring: The pyridine ring is introduced through a cyclization reaction involving the appropriate precursors.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrazole rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
科学研究应用
2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Research: The compound can be used as a tool to study various biological processes, particularly those involving the receptors or enzymes it interacts with.
作用机制
The mechanism of action of 2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-[[1-[2-(4-Methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-3-carbonitrile: Similar structure but with a different position of the carbonitrile group.
2-[[1-[2-(4-Methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
The uniqueness of 2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-15-12-21-23(13-15)9-8-22-6-3-16(4-7-22)14-24-18-10-17(11-19)2-5-20-18/h2,5,10,12-13,16H,3-4,6-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCNVSASGQPQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431749.png)


![ETHYL 2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2431752.png)
![N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2431754.png)

![4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2431760.png)
![2-Chloro-1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylpropan-1-one](/img/structure/B2431762.png)


![1,7-dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431769.png)
amino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2431770.png)
![4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2431771.png)
![1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2431772.png)
